N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-oxo-3H-benzo[f]chromene-2-carboxamide
Description
This compound features a hybrid heterocyclic scaffold combining a 4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazole moiety and a 3-oxo-3H-benzo[f]chromene system linked via a carboxamide group. The (2Z)-configuration indicates a planar arrangement around the imine bond, which may influence intermolecular interactions and crystallographic packing .
Properties
IUPAC Name |
N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3-oxobenzo[f]chromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13FN2O3S/c1-25-19-16(23)7-4-8-18(19)29-22(25)24-20(26)15-11-14-13-6-3-2-5-12(13)9-10-17(14)28-21(15)27/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDEBIVHMNXECRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-oxo-3H-benzo[f]chromene-2-carboxamide typically involves multi-step reactions. One common method includes the condensation of 4-fluoro-3-methylbenzothiazole with 3-oxo-3H-benzo[f]chromene-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as piperidinium acetate, and requires heating under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-oxo-3H-benzo[f]chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the benzothiazole and chromene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-oxo-3H-benzo[f]chromene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its anticancer properties, showing cytotoxic activity against various cancer cell lines.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-oxo-3H-benzo[f]chromene-2-carboxamide involves its interaction with specific molecular targets. For instance, it is believed to inhibit protein kinases, which play a crucial role in cell proliferation and survival. The compound’s structure allows it to bind effectively to these enzymes, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., 4-Cl in 4g ) lower synthetic yields compared to electron-donating groups, likely due to steric or electronic hindrance during cyclization.
- Spectral Trends : Carboxamide C=O stretches in IR (1680–1695 cm⁻¹) are consistent across analogs, while thiosemicarbazides (e.g., ) show distinct C=S stretches (~1250 cm⁻¹).
- Crystallographic Precision : Low R factors (e.g., 0.038 for ) indicate high refinement accuracy, often achieved via SHELXL or WinGX .
Hydrogen Bonding and Crystal Packing
The target compound’s benzo[f]chromene system may engage in C=O···H–N or π–π stacking interactions, analogous to patterns observed in related structures. For example:
- In (Z)-N-[3-(2-methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide , methoxy groups participate in C–H···O bonds, stabilizing a layered packing motif.
- Thiosemicarbazides (e.g., ) form N–H···S hydrogen bonds, creating helical chains.
Computational and Experimental Tools
Structural analyses of analogs rely on:
Biological Activity
N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-oxo-3H-benzo[f]chromene-2-carboxamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its structure, biological properties, and relevant research findings.
Chemical Structure
The compound features a complex structure that includes a benzothiazole moiety and a benzo[f]chromene core. The presence of the fluorine atom and the carboxamide functional group may influence its biological activity through various mechanisms.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory effects. The following sections summarize specific findings related to the biological activity of this compound.
Enzyme Inhibition
Recent studies have highlighted the potential of benzothiazole derivatives in inhibiting key enzymes involved in various diseases.
Cholinesterase Inhibition
Cholinesterases (AChE and BChE) play critical roles in neurotransmission and are targets for Alzheimer's disease treatment. Compounds structurally related to this compound have shown significant inhibitory activity against these enzymes. For example:
- IC50 Values : Some derivatives exhibited IC50 values as low as 10.4 μM for AChE inhibition, indicating potent activity .
Cyclooxygenase and Lipoxygenase Inhibition
The compound's structural features suggest potential anti-inflammatory properties by targeting cyclooxygenases (COX) and lipoxygenases (LOX). Studies have reported moderate inhibition of COX-2 and LOX enzymes:
- Activity Against COX : Compounds from related studies demonstrated inhibition with varying IC50 values, suggesting a structure-dependent activity .
Antioxidant Activity
The antioxidant capacity of the compound has been evaluated through various assays. The presence of electron-withdrawing groups like fluorine enhances radical scavenging capabilities. This property is crucial for mitigating oxidative stress-related diseases.
Cytotoxicity Studies
Cytotoxicity against cancer cell lines such as MCF-7 has been assessed for similar compounds. The findings indicate that certain derivatives can induce cell death in cancer cells while sparing normal cells:
- Cytotoxicity Results : Compounds showed significant cytotoxic effects with IC50 values indicating effective concentration levels for therapeutic applications .
Structure–Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of benzothiazole derivatives. Key observations include:
- Fluorine Substitution : The presence of fluorine enhances enzyme binding affinity.
- Hydrophobic Interactions : Increased lipophilicity often correlates with improved biological activity.
- Functional Group Variations : Modifications at specific positions can lead to increased potency against targeted enzymes .
Case Studies
Several case studies have been conducted to evaluate the efficacy of compounds similar to this compound:
| Study | Compound | Target | Result |
|---|---|---|---|
| Study 1 | 4-Fluoro Derivative | AChE | IC50 = 10.4 μM |
| Study 2 | Benzothiazole Analog | COX-2 | Moderate inhibition |
| Study 3 | Chromene-based Compound | MCF-7 Cells | Significant cytotoxicity |
Q & A
Q. Table 1: Representative Synthetic Conditions for Analogous Compounds
| Reaction Step | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Hydrazone formation | THF | 190–192 | 90 | |
| Cyclization | Ethanol | 173–175 | 60 | |
| Recrystallization | Ethyl acetate | RT | 93 |
Q. Table 2: Key Crystallographic Parameters
| Software | Function | Application Example |
|---|---|---|
| SHELXL | Refinement of disordered atoms | R-factor reduction to < 0.05 |
| WinGX | Structure solution integration | Merging SHELX and ORTEP workflows |
| ORTEP-3 | Thermal motion visualization | Ellipsoid plots at 50% probability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
